molecular formula C19H14FNO2 B12608076 1-(5-Fluoro-2-methoxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one CAS No. 914384-10-4

1-(5-Fluoro-2-methoxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one

Cat. No.: B12608076
CAS No.: 914384-10-4
M. Wt: 307.3 g/mol
InChI Key: HIKKSVBFSJBPBM-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methoxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methoxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways Involved: Cellular signaling pathways that are affected by the compound, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one
  • 1-(4-Methoxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one
  • 1-(3,4-Dimethoxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one

Uniqueness

1-(5-Fluoro-2-methoxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is unique due to the presence of the fluoro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties.

Properties

CAS No.

914384-10-4

Molecular Formula

C19H14FNO2

Molecular Weight

307.3 g/mol

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)-3-quinolin-2-ylprop-2-en-1-one

InChI

InChI=1S/C19H14FNO2/c1-23-19-11-7-14(20)12-16(19)18(22)10-9-15-8-6-13-4-2-3-5-17(13)21-15/h2-12H,1H3

InChI Key

HIKKSVBFSJBPBM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)C=CC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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